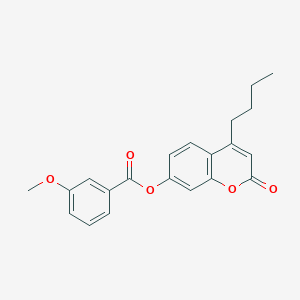
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole, also known as DMEMB, is a benzimidazole derivative that has attracted attention due to its potential applications in scientific research. DMEMB has been found to have various biochemical and physiological effects, making it a promising compound for further investigation.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole is not fully understood, but studies have suggested that it may act by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell growth and survival, and its dysregulation has been implicated in various cancers. This compound may also act by inducing oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. This compound has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is crucial for tumor growth and metastasis. Additionally, this compound has been found to have antioxidant activity and can protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its antitumor activity has been well-established in various cancer cell lines. However, this compound also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, the toxicity and pharmacokinetics of this compound have not been fully evaluated, and more research is needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole. One area of focus could be on elucidating its molecular targets and mechanism of action. This could involve the use of proteomics and genomics techniques to identify proteins and genes that are affected by this compound. Another area of focus could be on evaluating the toxicity and pharmacokinetics of this compound in animal models, with the aim of developing a safe and effective therapeutic agent for cancer treatment. Finally, this compound could be used as a lead compound for the development of novel benzimidazole derivatives with improved antitumor activity and pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-benzimidazole has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising compound for further investigation.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-21-11-10-20-15-7-5-4-6-14(15)19-18(20)13-8-9-16(22-2)17(12-13)23-3/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWXAFZKMGVSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N,N-dimethylmethanesulfonamide](/img/structure/B4086083.png)
![6-[({3-methoxy-4-[(phenylacetyl)amino]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4086088.png)

![1-cyclohexyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4086097.png)
![4,8-dimethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4086105.png)
![4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4086111.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4086112.png)
![N-(4-{[(2,4-dimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4086118.png)
![ethyl 1-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4086131.png)

![2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4086137.png)

![2-[(3-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B4086149.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4086159.png)